3-Methoxy-4-nitrobenzene-1-sulfonyl chloride

Vue d'ensemble

Description

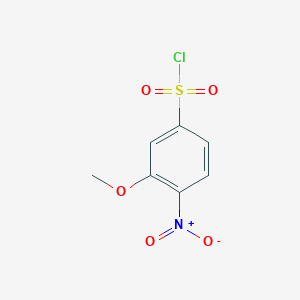

3-Methoxy-4-nitrobenzene-1-sulfonyl chloride: is an organic compound with the molecular formula C7H6ClNO5S and a molecular weight of 251.64 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties. The compound is characterized by the presence of a methoxy group, a nitro group, and a sulfonyl chloride group attached to a benzene ring .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride typically involves multiple steps. One common method includes the nitration of 3-methoxybenzene to introduce the nitro group, followed by sulfonation to add the sulfonyl chloride group . The reaction conditions often require controlled temperatures and the use of specific reagents such as sulfuric acid and chlorosulfonic acid .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and sulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as amines, alcohols, and bases (e.g., sodium hydroxide) are commonly used.

Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical for reducing the nitro group.

Major Products Formed:

Sulfonamide Derivatives: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Aminobenzene Derivatives: Formed from the reduction of the nitro group.

Applications De Recherche Scientifique

Anticancer Activity

Research has demonstrated that compounds containing the arylsulfonamide moiety, including derivatives of 3-methoxy-4-nitrobenzene-1-sulfonyl chloride, exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study reported on the synthesis of TASIN analogs, which included this compound as a key intermediate. The structure-activity relationship (SAR) studies indicated that modifications at the para position can drastically affect the compound's efficacy against colon cancer cell lines. Specifically, electron-withdrawing groups like nitro at the para position were found to enhance activity compared to unsubstituted analogs .

Inhibition of Enzymatic Activity

The compound has been evaluated for its potential as an inhibitor of specific enzymes relevant in cancer therapy. For example, it has been noted as a substrate for cytochrome P450 enzymes, particularly CYP2C19, which plays a role in drug metabolism. Its inhibitory effects on these enzymes can influence the pharmacokinetics of co-administered drugs .

High-Performance Liquid Chromatography (HPLC)

This compound can be effectively analyzed using reverse phase HPLC techniques. A study highlighted a method utilizing acetonitrile-water-phosphoric acid as the mobile phase for the separation of this compound from impurities. This method is scalable and suitable for preparative separation in pharmacokinetic studies .

Synthesis of Sulfonamides

This compound serves as a crucial intermediate in the synthesis of various sulfonamide derivatives, which are important in medicinal chemistry for their antibacterial properties. The synthesis typically involves nucleophilic substitution reactions where an amine reacts with this compound to form sulfonamides with varying biological activities .

Dye Manufacturing

The compound is also utilized in the dye industry as an intermediate for producing specific azo dyes and other colorants due to its sulfonyl chloride functional group, which facilitates further chemical modifications .

Table 1: Structure-Activity Relationship Studies

| Compound | Substituent | IC50 (µM) | Activity Description |

|---|---|---|---|

| TASIN-1 | None | 5 | Parent compound |

| TASIN-2 | -NO2 | 0.5 | Enhanced activity |

| TASIN-3 | -CO2Me | >40 | Loss of activity |

| TASIN-4 | -NH2 | >40 | Loss of activity |

Note: IC50 values indicate the concentration required to inhibit cell proliferation by 50% .

Table 2: HPLC Analysis Parameters

| Parameter | Value |

|---|---|

| Mobile Phase | Acetonitrile:Water:Phosphoric Acid |

| Column Type | Newcrom R1 HPLC Column |

| Particle Size | 3 µm |

| Application | Pharmacokinetics |

Mécanisme D'action

The mechanism of action of 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack . This leads to the formation of sulfonamide or sulfonate derivatives, depending on the nucleophile involved . The nitro group can also undergo reduction to form an amine group, which can participate in further chemical reactions .

Comparaison Avec Des Composés Similaires

4-Nitrobenzenesulfonyl Chloride: Similar structure but lacks the methoxy group.

4-Methyl-3-nitrobenzene-1-sulfonyl Chloride: Similar structure but has a methyl group instead of a methoxy group.

Uniqueness: 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride is unique due to the presence of the methoxy group, which can influence its reactivity and solubility compared to other similar compounds . The combination of the methoxy, nitro, and sulfonyl chloride groups provides a versatile platform for various chemical transformations and applications .

Activité Biologique

3-Methoxy-4-nitrobenzene-1-sulfonyl chloride (C7H6ClNO5S) is an organic compound known for its significant reactivity and utility in both organic synthesis and biological applications. The compound features a sulfonyl chloride group, which is highly electrophilic, allowing it to interact with various nucleophiles, including amino acids and other biomolecules. This interaction can lead to modifications that may alter the functionality of these biomolecules, making it a compound of interest in medicinal chemistry and biological research.

Molecular Characteristics:

- Molecular Formula: C7H6ClNO5S

- Molecular Weight: 251.64 g/mol

- CAS Number: 1261646-30-3

Synthesis Methods:

The synthesis of this compound typically involves:

- Nitration of 3-methoxybenzene to introduce the nitro group.

- Sulfonation to add the sulfonyl chloride group.

These reactions are often optimized for high yield and purity using advanced techniques such as continuous flow reactors .

The biological activity of this compound is primarily attributed to its sulfonyl chloride functionality, which acts as a potent electrophile. This property enables it to undergo nucleophilic substitution reactions with various biological macromolecules, modifying their structure and function. Such modifications can potentially influence biological pathways, making this compound relevant in drug discovery and development .

Biological Applications

Reactivity with Biomolecules:

The electrophilic nature of the sulfonyl chloride allows it to react with:

- Amino acids: Modifications can impact protein structure and function.

- Nucleic acids: Potential applications in gene therapy or molecular biology.

Research Findings:

Studies have shown that compounds similar to this compound exhibit varying degrees of biological activity. For instance, related sulfonamide derivatives have been evaluated for their antimicrobial properties, demonstrating that structural modifications can significantly affect their potency .

Case Studies

-

Inhibition Studies:

A study investigated the inhibition potential of sulfonamide derivatives against specific enzymes involved in cancer pathways. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range, suggesting significant biological activity . -

Toxicity Assessments:

In vitro assays have been conducted to assess the cytotoxicity of this compound and its derivatives. Findings revealed low cytotoxicity at concentrations up to 100 µM, indicating a favorable safety profile for potential therapeutic applications .

Data Tables

| Compound Name | Molecular Formula | Notable Features | Biological Activity |

|---|---|---|---|

| This compound | C7H6ClNO5S | Electrophilic sulfonyl chloride | Modifies proteins |

| 4-Nitrobenzenesulfonyl chloride | C6H5ClNO2S | Lacks methoxy group; simpler structure | Limited reactivity |

| 4-Methyl-3-nitrobenzene-1-sulfonyl chloride | C7H7ClNO5S | Methyl group increases steric hindrance | Reduced activity |

Propriétés

IUPAC Name |

3-methoxy-4-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO5S/c1-14-7-4-5(15(8,12)13)2-3-6(7)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZLTYVOXRKVCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261646-30-3 | |

| Record name | 3-methoxy-4-nitrobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.